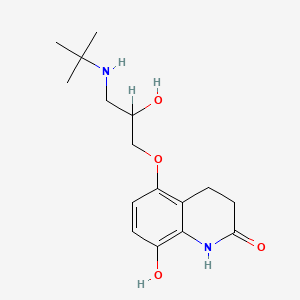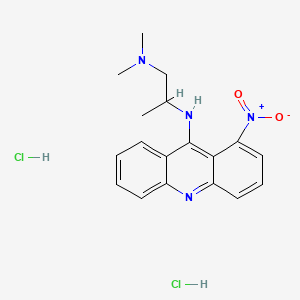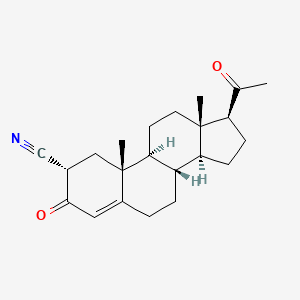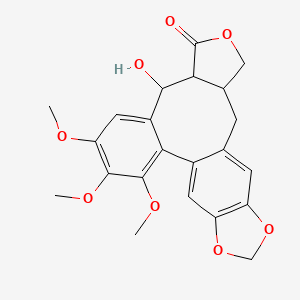
HMPAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HMPAD is a chemical compound with the molecular formula C7H18NO2PS It is known for its unique structure, which includes an amino group, a methylsulfanyl group, and a phosphoryl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HMPAD typically involves the reaction of hexanol with a phosphorylating agent, followed by the introduction of an amino group and a methylsulfanyl group. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, which reacts with hexanol to form the phosphorylated intermediate. This intermediate is then treated with methylthiol and ammonia to introduce the methylsulfanyl and amino groups, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
HMPAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite, altering the compound’s reactivity and properties.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to achieve selective reduction of the phosphoryl group.
Substitution: Nucleophiles such as alkyl halides and amines can react with the amino and methylsulfanyl groups under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
HMPAD has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It may be explored for its potential to modulate specific biochemical pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of HMPAD involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl and phosphoryl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Amino-methylsulfanylphosphoryl)oxybutane: Similar structure with a shorter carbon chain.
1-(Amino-methylsulfanylphosphoryl)oxypentane: Similar structure with a five-carbon chain.
1-(Amino-methylsulfanylphosphoryl)oxyheptane: Similar structure with a seven-carbon chain.
Uniqueness
HMPAD is unique due to its specific combination of functional groups and hexane backbone. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its versatility in undergoing various chemical reactions and its potential interactions with biological targets set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
109791-16-4 |
|---|---|
Molekularformel |
C7H18NO2PS |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-[amino(methylsulfanyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C7H18NO2PS/c1-3-4-5-6-7-10-11(8,9)12-2/h3-7H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
ZMRRARNEUWGVIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOP(=O)(N)SC |
Kanonische SMILES |
CCCCCCOP(=O)(N)SC |
| 150641-14-8 | |
Synonyme |
HMPAD O-n-hexyl-S-methylphosphorothioamidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







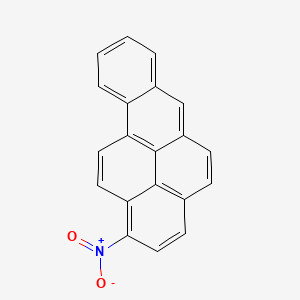
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)

